3,4,5-Trisbenzyloxybenzyl Chloride
Description
3,4,5-Trisbenzyloxybenzyl Chloride is a benzyl-protected derivative of gallic acid (3,4,5-trihydroxybenzoic acid), where the hydroxyl groups are substituted with benzyl ethers, and the carboxylic acid is converted to an acyl chloride. This compound is critical in organic synthesis, particularly in multi-step reactions where protecting groups are necessary to prevent undesired side reactions. The benzyl groups enhance solubility in non-polar solvents and provide steric protection, while the acyl chloride moiety enables nucleophilic substitution reactions, such as esterification or amidation .
Properties
CAS No. |
96277-83-7 |
|---|---|
Molecular Formula |
C28H25ClO3 |
Molecular Weight |
444.9 g/mol |
IUPAC Name |
5-(chloromethyl)-1,2,3-tris(phenylmethoxy)benzene |
InChI |
InChI=1S/C28H25ClO3/c29-18-25-16-26(30-19-22-10-4-1-5-11-22)28(32-21-24-14-8-3-9-15-24)27(17-25)31-20-23-12-6-2-7-13-23/h1-17H,18-21H2 |
InChI Key |
QXTAPRJMIVFHGQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC(=CC(=C2OCC3=CC=CC=C3)OCC4=CC=CC=C4)CCl |
Origin of Product |
United States |
Comparison with Similar Compounds
3,4,5-Trimethoxybenzoyl Chloride (TMBCl)
- Structure : Features three methoxy (-OCH₃) groups and an acyl chloride (-COCl) on the benzene ring.
- Molecular Formula : C₁₀H₁₁ClO₄ (vs. C₂₈H₂₃ClO₃ for Trisbenzyloxybenzyl Chloride).
- Reactivity :
- Applications : Widely used in Wittig, Stille, and Heck reactions as a catalyst or intermediate. Also employed in synthesizing pharmaceuticals and agrochemicals .
3-Chloro-5-(trifluoromethyl)benzoyl Chloride
Caffeic Acid Derivatives (e.g., 3,4-Dihydroxybenzeneacrylic Acid)
- Structure : Features hydroxyl (-OH) groups instead of benzyloxy or methoxy substituents.
- Reactivity :
Comparative Data Table
| Property | 3,4,5-Trisbenzyloxybenzyl Chloride | 3,4,5-Trimethoxybenzoyl Chloride | 3-Chloro-5-(trifluoromethyl)benzoyl Chloride | Caffeic Acid Derivatives |
|---|---|---|---|---|
| Molecular Formula | C₂₈H₂₃ClO₃ | C₁₀H₁₁ClO₄ | C₈H₃Cl₂F₃O | C₉H₈O₄ |
| Substituents | 3 Benzyloxy (-OBn) | 3 Methoxy (-OCH₃) | -Cl, -CF₃ | 2 Hydroxyl (-OH) |
| Electron Effects | Electron-donating | Electron-donating | Electron-withdrawing | Electron-donating |
| Reactivity | Moderate (steric hindrance) | High | Very High | Low (unprotected -OH) |
| Solubility | High in organic solvents | Moderate in polar solvents | Low in water | High in polar solvents |
| Key Applications | Protecting group strategies | Catalysis, drug synthesis | Herbicides, polymers | Antioxidants, supplements |
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